molecular formula C9H11NO2S B14840144 2-Hydroxy-N-methyl-5-(methylthio)benzamide

2-Hydroxy-N-methyl-5-(methylthio)benzamide

Cat. No.: B14840144
M. Wt: 197.26 g/mol
InChI Key: UBBNGKKFJLNCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-methyl-5-(methylthio)benzamide is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a methylthio group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-5-(methylthio)benzamide can be achieved through several methods. One common approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by the base lithium diisopropylamide (LDA)

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzamide core.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehydroxylated benzamide derivatives.

    Substitution: Various substituted benzamide compounds.

Scientific Research Applications

2-Hydroxy-N-methyl-5-(methylthio)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play crucial roles in its activity, allowing it to bind to target proteins or enzymes and modulate their functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-methyl-5-(methylthio)benzamide is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-hydroxy-N-methyl-5-methylsulfanylbenzamide

InChI

InChI=1S/C9H11NO2S/c1-10-9(12)7-5-6(13-2)3-4-8(7)11/h3-5,11H,1-2H3,(H,10,12)

InChI Key

UBBNGKKFJLNCFK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)SC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.